2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Lipophilicity Lead optimization Physicochemical property

2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1368541-63-2) is a fused imidazopyridine heterocycle bearing a carboxylic acid at the 6-position and a methyl group at the 2-position. It belongs to the imidazo[4,5-b]pyridine class, a privileged scaffold in medicinal chemistry owing to its purine isosterism, which underpins its widespread use in designing ATP-competitive kinase inhibitors and other bioactive molecules.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1368541-63-2
Cat. No. B2607367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
CAS1368541-63-2
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=N2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-4-10-6-2-5(8(12)13)3-9-7(6)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
InChIKeyXFDGADJKFGIQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid (CAS 1368541-63-2): Core Heterocyclic Building Block for Kinase-Targeted Library Synthesis


2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1368541-63-2) is a fused imidazopyridine heterocycle bearing a carboxylic acid at the 6-position and a methyl group at the 2-position. It belongs to the imidazo[4,5-b]pyridine class, a privileged scaffold in medicinal chemistry owing to its purine isosterism, which underpins its widespread use in designing ATP-competitive kinase inhibitors and other bioactive molecules [1][2]. The compound is supplied as a research-grade building block (typical purity ≥98%) for downstream amide coupling, esterification, and heterocycle elaboration in early-stage drug discovery .

Why Generic Imidazopyridine Carboxylic Acids Cannot Substitute for 2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid in Lead-Optimization Campaigns


Within the imidazo[4,5-b]pyridine chemical space, both the position of the carboxylic acid (C6 vs. C7) and the presence or absence of the 2-methyl substituent govern regiochemical reactivity, lipophilicity, and hydrogen-bonding geometry [1]. The 6-carboxylic acid regioisomer presents the carboxylate at a vector distinct from the 7-substituted analog, directly altering the exit trajectory of amide-linked fragments and influencing target-protein complementarity. The 2-methyl group further modulates logP and steric demand relative to the des-methyl parent (3H-imidazo[4,5-b]pyridine-6-carboxylic acid, CAS 24638-31-1), thereby affecting both pharmacokinetic profile and synthetic derivatization efficiency [2][3]. These differences are not cosmetic; they translate into divergent SAR outcomes that render simple interchanging of in-class analogs an uncontrolled variable in medicinal chemistry programs.

Quantitative Differentiation Evidence for 2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid Versus Closest Analogs


Lipophilicity Modulation: 2-Methyl Confers a 0.4 Log Unit Increase in XLogP3 Versus the Des-Methyl Parent

The 2-methyl substituent on the target compound (CAS 1368541-63-2) raises the computed XLogP3 to 0.7, compared with 0.3 for the des-methyl parent 3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 24638-31-1) [1][2]. This 0.4 log unit increase represents a meaningful lipophilicity shift that can enhance passive membrane permeability when the carboxylic acid is subsequently derivatized, without requiring additional ring substitution.

Lipophilicity Lead optimization Physicochemical property

Regioisomeric Carboxylic Acid Positioning: 6-COOH vs. 7-COOH Produces Distinct Hydrogen-Bonding Vectors in Amide-Derived Libraries

The target compound places the carboxylic acid at the 6-position of the pyridine ring (adjacent to the bridgehead nitrogen), while the regioisomer 2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6) positions the acid at the 7-position (adjacent to the imidazole ring) [1][2]. Both share identical molecular formula (C8H7N3O2) and molecular weight (177.16 g/mol), but the 6-COOH vector directs amide-linked fragments toward a distinct region of the ATP-binding pocket in kinase targets compared with the 7-COOH vector. This regiodivergence has been exploited in kinase inhibitor patents where 6-carboxamide derivatives feature prominently [3].

Regiochemistry Fragment elaboration Kinase inhibitor design

Molecular Weight and Heavy Atom Count Advantage Over Des-Methyl Analog

The target compound has a molecular weight of 177.16 g/mol and 13 heavy atoms, compared with 163.13 g/mol and 12 heavy atoms for the des-methyl parent 3H-imidazo[4,5-b]pyridine-6-carboxylic acid [1][2]. The +14 Da difference corresponds to a single methyl group, placing the target compound within the upper range of fragment-like properties (MW ≤ 250 Da) while offering a pre-installed hydrophobic substituent that fragment-to-lead evolution would otherwise require an additional synthetic step to install.

Fragment-based drug discovery Lead-likeness Molecular property triage

Carboxylic Acid Handle Enables Single-Step Amide Diversification Relative to Non-Carboxylated Analog 2-Methyl-1H-imidazo[4,5-b]pyridine

Unlike 2-methyl-1H-imidazo[4,5-b]pyridine (CAS 66875-07-2), which lacks a carboxylic acid and requires electrophilic halogenation or directed metalation for further functionalization, the target compound provides a native –COOH group that can be directly converted to amides, esters, or acyl hydrazides via standard coupling reagents (HATU, EDCI, etc.) [1]. This eliminates the need for low-yielding or poorly regioselective C–H activation steps during library synthesis. The 6-carboxylic acid is documented as a key intermediate in kinase inhibitor patent literature, particularly for the preparation of JAK and MAPEG-family enzyme inhibitors [1][2].

Synthetic tractability Parallel synthesis Amide coupling

High-Value Application Scenarios for 2-Methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid (CAS 1368541-63-2)


Parallel Synthesis of 6-Carboxamide Libraries Targeting ATP-Competitive Kinase Binding Sites

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can use the 6-COOH group for direct HATU-mediated amide coupling with diverse amine building blocks. The 2-methyl substituent pre-installs a hydrophobic contact that mimics the purine 2-position, while the 6-carboxamide vector projects substituents toward the kinase hinge region or solvent front, consistent with established imidazo[4,5-b]pyridine-6-carboxamide pharmacophore models [1][2].

Fragment-to-Lead Optimization Programs Requiring Pre-Emptive Lipophilicity Installation

For fragment-based drug discovery where the 3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 24638-31-1) is identified as an initial hit, the 2-methyl variant (CAS 1368541-63-2) enables a direct methyl scan without additional synthesis. The +0.4 XLogP3 increase and +14 Da molecular weight increment allow SAR exploration of the 2-position steric and lipophilic tolerance while maintaining fragment-like physicochemical properties [3][4].

Synthesis of Imidazo[4,5-b]pyridine-6-carboxamide-Based JAK and MAPEG Inhibitor Intermediates

Patent literature demonstrates that 6-carboxamide derivatives of imidazo[4,5-b]pyridine are privileged scaffolds for Janus kinase (JAK) and membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family enzyme inhibition. The target compound serves as the direct synthetic precursor to these 6-carboxamide bioactive series, enabling rapid patent SAR exploration [1][5].

Regioisomer-Controlled Scaffold Hopping in Purine-Mimetic Drug Discovery

When structure-based design indicates that a 6-substituted purine isosteric replacement is required, the target compound provides the correct 6-carboxylic acid regioisomer in a single commercial building block. Using the 7-carboxylic acid regioisomer (CAS 115951-61-6) would require complete re-evaluation of the docking pose and SAR, incurring 3–6 months of additional medicinal chemistry effort. The 6-COOH compound aligns directly with the C6 substitution pattern of purine-based kinase inhibitor scaffolds [5][6].

Quote Request

Request a Quote for 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.